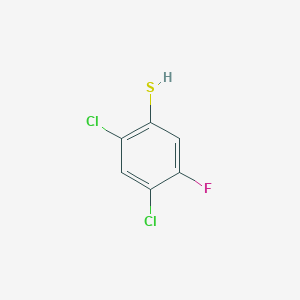
N-benzyl-2-chloro-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-chloro-N-ethylacetamide: is an organic compound with the molecular formula C11H14ClNO. It is a derivative of acetamide and contains a benzyl group, a chlorine atom, and an ethyl group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reaction of Benzylamine with Chloroacetyl Chloride:
Benzylamine reacts with chloroacetyl chloride to form 2-chloro-N-benzylacetamide.
The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.
The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate.
Industrial Production Methods:
On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure.
Purification is achieved through recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation:
This compound can undergo oxidation to form corresponding carboxylic acids or amides.
Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction:
Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of N-benzyl-2-ethylacetamide.
Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution:
Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common nucleophiles include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Alkoxides, amines, polar aprotic solvents.
Major Products Formed:
Carboxylic acids, amides, and various substituted derivatives.
Chemistry:
This compound is used as an intermediate in the synthesis of more complex organic molecules.
It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
It helps in understanding the interaction between small molecules and biological targets.
Medicine:
This compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Research is ongoing to evaluate its efficacy in treating various diseases.
Industry:
The compound is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
It is also used in the development of new materials with specific properties.
Molecular Targets and Pathways Involved:
This compound interacts with specific enzymes and receptors in biological systems.
The exact mechanism of action depends on the target molecule and the biological pathway involved.
Research is ongoing to elucidate the detailed molecular interactions and pathways.
類似化合物との比較
N-benzylacetamide: Lacks the chlorine atom present in N-benzyl-2-chloro-N-ethylacetamide.
2-chloro-N-ethylacetamide: Lacks the benzyl group present in this compound.
N-benzyl-2-ethylacetamide: Lacks the chlorine atom present in this compound.
Uniqueness:
The presence of both the benzyl group and the chlorine atom in this compound gives it unique chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
N-benzyl-2-chloro-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGAFLNLROZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
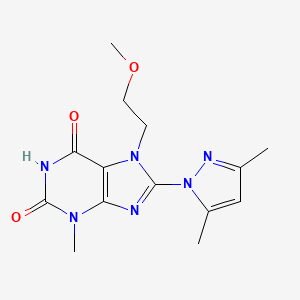
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
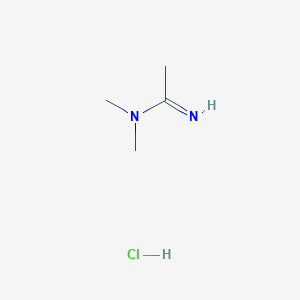
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2846618.png)
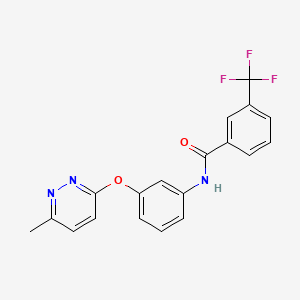
![3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2846623.png)

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
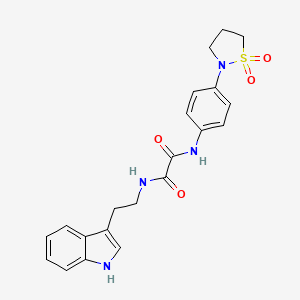
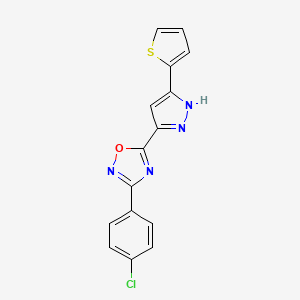
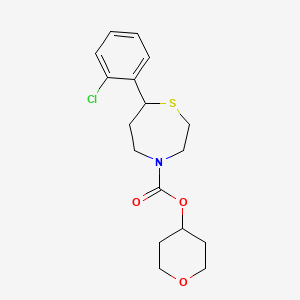
![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)
